3-Chloro-4-fluorophenylboronic acid CAS number
3-Chloro-4-fluorophenylboronic acid CAS number
An In-Depth Technical Guide to 3-Chloro-4-fluorophenylboronic acid
CAS Number: 144432-85-9
This technical guide provides a comprehensive overview of 3-Chloro-4-fluorophenylboronic acid, a versatile reagent in organic synthesis and pharmaceutical research.[1] It serves as a crucial building block for creating complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of both chlorine and fluorine substituents on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.[1]
Physicochemical Properties
The physical and chemical properties of 3-Chloro-4-fluorophenylboronic acid are summarized in the table below. This data is essential for determining appropriate reaction and storage conditions.
| Property | Value |
| CAS Number | 144432-85-9[1][3] |
| Molecular Formula | C₆H₅BClFO₂[1][3] |
| Molecular Weight | 174.37 g/mol [4] |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 242-247 °C[2] |
| Purity | ≥95% |
| InChI Key | WJDZZXIDQYKVDG-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=C(C=C1)F)Cl)(O)O |
Applications in Research and Development
3-Chloro-4-fluorophenylboronic acid is a key intermediate in several areas of chemical and pharmaceutical science. Its unique electronic properties make it a valuable synthon for introducing the 3-chloro-4-fluorophenyl moiety into larger molecules.
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Pharmaceutical Development : This compound is a vital building block in the synthesis of pharmaceuticals, especially in the development of targeted cancer therapies.[1] The inclusion of the fluorinated phenyl group can significantly influence a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.
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Organic Synthesis : It is widely used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] This reaction is fundamental for creating complex biaryl structures, which are prevalent in medicinal chemistry and material science.[1]
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Material Science : The reagent is employed in creating advanced materials, including functionalized polymers and nanomaterials.[1][5] Its incorporation can enhance material properties like conductivity and thermal stability.[5]
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Agrochemicals : Similar to its role in pharmaceuticals, it is used in the synthesis of new agrochemicals, where the 3-chloro-4-fluorophenyl group can impart desired biological activity.[5]
Experimental Protocols
Synthesis of 3-Chloro-4-fluorophenylboronic acid
A common method for synthesizing arylboronic acids involves the reaction of an aryl halide with an organolithium reagent, followed by quenching with a borate ester.[6][7]
Reaction Scheme: 1-Bromo-3-chloro-4-fluorobenzene → (via lithiation and borylation) → 3-Chloro-4-fluorophenylboronic acid
Detailed Protocol:
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Setup : To an oven-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-chloro-4-fluorobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
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Lithiation : Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.[6]
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Borylation : To the reaction mixture, slowly add trimethyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.[6] Allow the reaction to stir for an additional 30 minutes at this temperature.[6]
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Quench and Hydrolysis : Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1N hydrochloric acid (HCl) and stir vigorously until the mixture reaches room temperature.[6]
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Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
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Workup : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7]
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Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of chloroform and hexane) to yield 3-Chloro-4-fluorophenylboronic acid as a solid.[6]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed coupling of 3-Chloro-4-fluorophenylboronic acid with an aryl halide.
Reaction Scheme: 3-Chloro-4-fluorophenylboronic acid + Aryl-X → (Pd catalyst, base) → 3-Chloro-4-fluoro-biphenyl derivative (where X = Br, I, OTf)
Detailed Protocol:
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Setup : In an oven-dried reaction vessel, combine the aryl halide (1.0 equivalent), 3-Chloro-4-fluorophenylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equivalents).[8]
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Inert Atmosphere : Seal the vessel and establish an inert atmosphere by performing at least three cycles of vacuum followed by backfilling with argon or nitrogen.[8]
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Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, THF/water, or DMF) via syringe.[8] Common ratios are 4:1 or 5:1 organic solvent to water.
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Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a suitable phosphine ligand, 1-5 mol%).[9][10]
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Reaction : Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.[8][11]
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Workup : Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]
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Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[8]
Visualizations
Below are diagrams illustrating key processes involving 3-Chloro-4-fluorophenylboronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-4-fluorophenylboronic acid | 144432-85-9 [chemicalbook.com]
- 3. 3-Chloro-4-fluorophenylboronic acid [aobchem.com]
- 4. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
